4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one is a complex organic compound belonging to the family of pyranones. It features a pyran ring with various substituents, including a hydroxy group, a long pentadecyl chain, and a 3-methylbut-2-en-1-yl group. The structure contributes to its unique chemical properties and potential biological activities.
Research indicates that 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one exhibits several biological activities:
Several methods have been developed for synthesizing 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one:
The unique properties of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one suggest several applications:
Interaction studies have highlighted the compound's potential effects on various biological systems:
Several compounds share structural similarities with 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxy-6-methylpyran-2-one | Contains a methyl group instead of a pentadecyl chain | Exhibits strong antioxidant activity |
| 6-Pentylpyran-2-one | Shorter alkyl chain (pentyl) | Known for its fragrance properties |
| 5-Hydroxyisocoumarin | Hydroxy group at position 5 | Displays significant anti-cancer effects |
| 4-Hydroxycoumarin | Coumarin backbone with hydroxy substitution | Anticoagulant properties |
These compounds highlight the uniqueness of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one due to its long pentadecyl chain and specific functional groups that contribute to its distinct biological activities and potential applications.
The systematic IUPAC name 4-hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one is derived as follows:
The numbering begins at the lactone oxygen, ensuring priority to the ketone functional group.
The compound’s molecular formula is C24H40O3, with a molar mass of 376.58 g/mol. Key structural features include:
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C24H40O3 |
| Exact Mass | 376.2977 g/mol |
| Topological Polar SA | 46.53 Ų |
| XLogP | 6.2 |
| H-Bond Donors | 1 (OH) |
| H-Bond Acceptors | 3 (O) |
Crystallographic data for this specific compound remain unreported. However, analogs like 4-hydroxy-6-(3-methylbutyl)-2H-pyran-2-one (PubChem CID 54684510) exhibit: